

An In-Depth Technical Guide to the IUPAC Nomenclature of Ocimenone Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethylocta-2,5,7-trien-4-one

Cat. No.: B1141765

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isomers of ocimenone, a naturally occurring monoterpene ketone. A clear understanding of systematic nomenclature is critical for unambiguous communication in research, development, and regulatory contexts. This document will detail the structural features of ocimenone isomers and systematically apply IUPAC rules to derive their definitive names.

Introduction to Ocimenone

Ocimenone is an acyclic monoterpenoid ketone with the molecular formula $C_{10}H_{14}O$. It is a constituent of the essential oils of several plant species, including *Tagetes minuta* and *Lippia javanica*. The core structure of ocimenone features an eight-carbon chain (octane) with multiple double bonds and a ketone functional group. The presence of a specific carbon-carbon double bond allows for geometric isomerism, leading to two primary stereoisomers: (E)-ocimenone and (Z)-ocimenone. These isomers are often referred to by their common names, trans-ocimenone and cis-ocimenone, or as tagetenone isomers.

Core Structure and Functional Groups

To determine the IUPAC name, we must first identify the principal functional group and the parent hydrocarbon chain.

- **Principal Functional Group:** The ketone group (-C=O) is the highest-priority functional group in the molecule, and its position will determine the suffix of the name and the numbering of the carbon chain.
- **Parent Chain:** The longest continuous carbon chain that contains the principal functional group and the maximum number of double bonds must be identified. In ocimenone, this is an eight-carbon chain.
- **Substituents and Unsaturation:** The parent chain is modified by methyl (CH_3) groups and three carbon-carbon double bonds (-C=C-).

Systematic IUPAC Nomenclature

The systematic name is derived by following a set of established IUPAC rules. The process for naming the ocimenone isomers is as follows:

- **Identify the Parent Chain:** The longest carbon chain containing the ketone and the maximum number of double bonds is an eight-carbon chain. Therefore, the root name is based on "octa".
- **Identify the Principal Functional Group:** The ketone is the principal functional group. The suffix for a ketone is "-one".
- **Number the Parent Chain:** The chain is numbered to give the ketone carbonyl carbon the lowest possible locant (position number). Numbering from right to left gives the carbonyl carbon position 4. Numbering from left to right would give it position 5. Therefore, the chain is numbered from right to left, and the ketone is at position 4.
- **Identify and Number the Double Bonds:** There are three double bonds in the molecule, so the infix will be "-trien-". Their positions are determined by the lower-numbered carbon of each double bond. They are located at positions 2, 5, and 7. The name thus includes "octa-2,5,7-trien-4-one".
- **Identify and Number the Substituents:** There are two methyl groups attached to the parent chain at positions 2 and 6. This is indicated by the prefix "2,6-dimethyl".

- Determine the Stereochemistry: The double bond at position 5 can exist in two different geometric configurations, leading to E/Z isomerism.
 - The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the stereodescriptors 'E' (entgegen, opposite) or 'Z' (zusammen, together).
 - At carbon 5, the substituent groups are a carbonyl group and the rest of the chain to the right. At carbon 6, the groups are a methyl group and a vinyl group.
 - For (E)-ocimenone, the higher priority groups on each side of the C5=C6 double bond are on opposite sides.
 - For (Z)-ocimenone, the higher priority groups on each side of the C5=C6 double bond are on the same side.
- Assemble the Full IUPAC Name: The stereodescriptor, in parentheses, is placed at the beginning of the name.

Following these steps, the full IUPAC names for the ocimenone isomers are:

- (5E)-2,6-dimethylocta-2,5,7-trien-4-one^[1]
- (5Z)-2,6-dimethylocta-2,5,7-trien-4-one^{[2][3]}

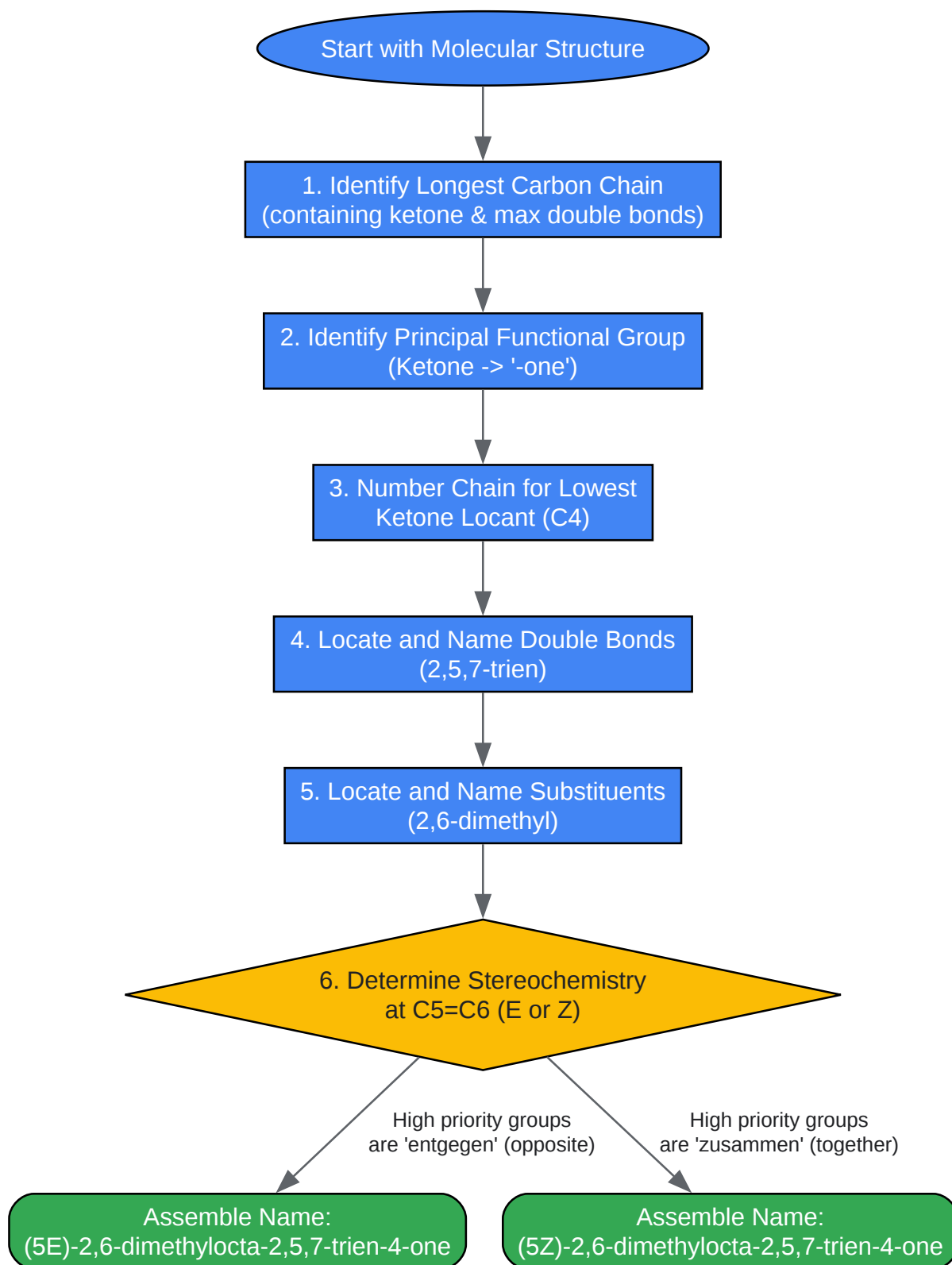
Data Summary of Ocimenone Isomers

The quantitative and identifying data for the (E) and (Z) isomers of ocimenone are summarized in the table below for easy comparison.

Property	(E)-Ocimenone	(Z)-Ocimenone
IUPAC Name	(5E)-2,6-dimethylocta-2,5,7-trien-4-one[1]	(5Z)-2,6-dimethylocta-2,5,7-trien-4-one[3]
Synonyms	trans-Ocimenone, (E)-Tagetenone[4][5]	cis-Ocimenone, (Z)-Tagetenone[2][3][6]
Molecular Formula	C ₁₀ H ₁₄ O[1]	C ₁₀ H ₁₄ O[2][3]
Molecular Weight	150.22 g/mol [1][5]	150.22 g/mol [3]
CAS Number	33746-72-4[1][4]	33746-71-3[2][3][6]

Visualization of Isomeric Relationship

The following diagram illustrates the structural difference between the (E) and (Z) isomers of ocimenone, which is centered around the configuration of the double bond at the C5 position.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (E)-Ocimenone | C₁₀H₁₄O | CID 6428431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
- 5. usbio.net [usbio.net]
- 6. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the IUPAC Nomenclature of Ocimenone Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141765#iupac-nomenclature-for-ocimenone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com